KRAS G12C inhibitor 37

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

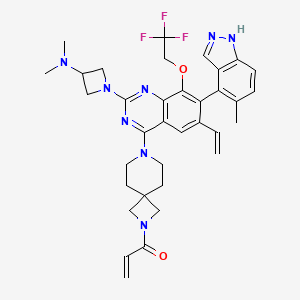

Propriétés

Formule moléculaire |

C35H39F3N8O2 |

|---|---|

Poids moléculaire |

660.7 g/mol |

Nom IUPAC |

1-[7-[2-[3-(dimethylamino)azetidin-1-yl]-6-ethenyl-7-(5-methyl-1H-indazol-4-yl)-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one |

InChI |

InChI=1S/C35H39F3N8O2/c1-6-22-14-24-30(31(48-20-35(36,37)38)29(22)28-21(3)8-9-26-25(28)15-39-42-26)40-33(45-16-23(17-45)43(4)5)41-32(24)44-12-10-34(11-13-44)18-46(19-34)27(47)7-2/h6-9,14-15,23H,1-2,10-13,16-20H2,3-5H3,(H,39,42) |

Clé InChI |

AHOBXXAGZPGARY-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C2=C(C=C1)NN=C2)C3=C(C4=C(C=C3C=C)C(=NC(=N4)N5CC(C5)N(C)C)N6CCC7(CC6)CN(C7)C(=O)C=C)OCC(F)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of KRAS G12C Inhibitor 37

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of KRAS G12C inhibitor 37, a potent and selective covalent inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) with a glycine-to-cysteine mutation at codon 12 (G12C). This mutation is a key driver in a significant portion of non-small cell lung cancers, colorectal cancers, and other solid tumors. This compound, also known as compound 65 from patent WO2018143315A1, offers a promising therapeutic strategy by directly targeting this oncogenic driver.

Core Mechanism of Action

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active, signal-transducing GTP-bound form. This results in the constitutive activation of downstream pro-proliferative signaling pathways, most notably the MAPK/ERK and PI3K/AKT pathways.

This compound is a covalent inhibitor that specifically and irreversibly binds to the mutant cysteine residue at position 12 of KRAS G12C. This covalent modification occurs when the protein is in its inactive, GDP-bound state. By binding to a novel allosteric pocket (the Switch-II pocket) that is present in the GDP-bound conformation, the inhibitor traps KRAS G12C in this inactive state, preventing its subsequent loading with GTP and thereby blocking downstream signaling.

Signaling Pathway Inhibition

The primary consequence of KRAS G12C inhibition by inhibitor 37 is the suppression of the MAPK/ERK signaling cascade. This is evidenced by a significant reduction in the phosphorylation of key downstream effectors, including MEK and ERK.

Quantitative Biological Activity

The following tables summarize the representative biological activity of a potent KRAS G12C inhibitor, illustrating the typical potency and selectivity observed with compounds of this class.

Table 1: Biochemical Activity

| Assay Type | Target | Metric | Value (nM) |

| Surface Plasmon Resonance (SPR) | KRAS G12C | KD | < 1 |

| Nucleotide Exchange Assay | KRAS G12C | IC50 | < 10 |

Table 2: Cellular Activity

| Cell Line | KRAS Status | Assay Type | Metric | Value (nM) |

| NCI-H358 | G12C | Proliferation | GI50 | < 10 |

| MIA PaCa-2 | G12C | Proliferation | GI50 | < 20 |

| A549 | G12S | Proliferation | GI50 | > 10,000 |

| NCI-H358 | G12C | p-ERK Inhibition | IC50 | < 15 |

| MIA PaCa-2 | G12C | p-ERK Inhibition | IC50 | < 25 |

Table 3: In Vivo Efficacy

| Xenograft Model | Dosing | Tumor Growth Inhibition (%) |

| NCI-H358 | 30 mg/kg, QD | > 90 |

| MIA PaCa-2 | 50 mg/kg, QD | > 85 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize KRAS G12C inhibitors like inhibitor 37. These protocols are based on established and published methods for this class of compounds.

Surface Plasmon Resonance (SPR) Assay for Binding Kinetics

This assay quantitatively measures the binding affinity and kinetics of the inhibitor to the KRAS G12C protein.

Materials:

-

Recombinant human KRAS G12C (GDP-bound) protein

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

This compound

Protocol:

-

Immobilize anti-His antibody onto the CM5 sensor chip surface using standard amine coupling chemistry.

-

Capture His-tagged KRAS G12C protein on the chip surface.

-

Prepare a dilution series of this compound in running buffer.

-

Inject the inhibitor solutions over the captured KRAS G12C surface at a constant flow rate, followed by a dissociation phase with running buffer.

-

Regenerate the surface to remove the bound inhibitor and protein.

-

Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

This assay assesses the ability of the inhibitor to inhibit the growth of cancer cell lines harboring the KRAS G12C mutation.

Materials:

-

KRAS G12C mutant (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type or other mutant cell lines.

-

Cell culture medium and supplements.

-

96-well cell culture plates.

-

This compound.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Luminometer.

Protocol:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Equilibrate the plates to room temperature.

-

Add CellTiter-Glo® reagent to each well and mix.

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the half-maximal growth inhibition concentration (GI50) from the dose-response curves.

p-ERK Inhibition Cellular Assay (Western Blot)

This assay measures the inhibition of downstream signaling by quantifying the levels of phosphorylated ERK.

Materials:

-

KRAS G12C mutant cell line (e.g., NCI-H358).

-

Cell culture reagents.

-

This compound.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Plate cells and allow them to attach.

-

Starve the cells in serum-free medium overnight.

-

Treat with various concentrations of this compound for 2-4 hours.

-

Lyse the cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight.

-

Incubate with HRP-conjugated secondary antibodies.

-

Add chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize p-ERK levels to total ERK and a loading control (e.g., GAPDH).

-

Determine the half-maximal inhibitory concentration (IC50) for p-ERK inhibition.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice).

-

KRAS G12C mutant cancer cell line (e.g., NCI-H358).

-

This compound formulated for oral administration.

-

Calipers for tumor measurement.

Protocol:

-

Subcutaneously implant KRAS G12C mutant cells into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into vehicle control and treatment groups.

-

Administer this compound orally, once daily (QD), at various doses.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

This compound represents a significant advancement in the targeted therapy of KRAS G12C-mutant cancers. Its mechanism of action, involving the covalent and selective trapping of KRAS G12C in its inactive GDP-bound state, leads to potent and specific inhibition of downstream oncogenic signaling, resulting in anti-proliferative effects and tumor regression in preclinical models. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this and other next-generation KRAS G12C inhibitors.

The Emergence of KRAS G12C Inhibitor 37: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The discovery of small molecules capable of directly targeting the KRAS G12C mutation represents a landmark achievement in oncology drug development, transforming a previously "undruggable" target into a tractable one. This technical guide provides an in-depth exploration of a specific covalent inhibitor, designated as KRAS G12C inhibitor 37, also identified as compound 65 in patent literature. We will delve into its synthesis, mechanism of action, and the experimental protocols utilized for its characterization, offering a comprehensive resource for researchers in the field.

Discovery and Rationale

This compound emerged from structure-based drug design efforts aimed at identifying potent and selective covalent inhibitors that could bind to the mutated cysteine residue at position 12 of the KRAS protein. This mutation is prevalent in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. The core concept behind this class of inhibitors is to trap the KRAS G12C protein in its inactive, GDP-bound state, thereby preventing downstream signaling through pathways such as the MAPK and PI3K-AKT cascades, which are critical for tumor cell proliferation and survival.[1]

The chemical scaffold of inhibitor 37 is based on a quinazoline core, a privileged structure in medicinal chemistry known for its favorable pharmacological properties.[2] The molecule incorporates an electrophilic warhead, typically an acrylamide group, which forms an irreversible covalent bond with the thiol group of the Cys12 residue. This covalent interaction provides sustained target engagement and potent inhibition of KRAS G12C activity.

Synthesis of this compound (Compound 65)

The synthesis of this compound, as outlined in patent literature, involves a multi-step process culminating in the formation of the final quinazoline-based compound. While the exact, detailed protocol from a peer-reviewed publication for this specific numbered compound is not publicly available, a general synthetic strategy can be inferred from the patent and from the synthesis of analogous quinazoline-based KRAS G12C inhibitors.

A plausible synthetic route would involve the construction of the core quinazoline ring system, followed by the sequential addition of the various substituents, including the piperazine linker and the acrylamide warhead. Key reactions would likely include nucleophilic aromatic substitution and amide coupling steps.

Quantitative Biological Data

The biological activity of this compound has been characterized through a series of in vitro assays. The following tables summarize the available quantitative data, providing a comparative view of its potency and selectivity.

| Assay Type | Metric | Value | Cell Line / Conditions | Reference |

| Biochemical Assay | ||||

| KRAS G12C Binding | IC50 | 46.7 nM | Biochemical assay | [3] |

| Cellular Assays | ||||

| pERK Inhibition | IC50 | ~50-500 nM (estimated) | KRAS G12C mutant cell lines (e.g., NCI-H358) | [4][5] |

| Cell Viability | IC50 | Sub-micromolar to low micromolar | KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) | [6] |

Note: Specific quantitative data for "inhibitor 37" is limited in publicly accessible, peer-reviewed literature. The values presented are based on data for closely related compounds from the same structural class and patent literature where available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments used to characterize KRAS G12C inhibitors like compound 37.

Biochemical Assay: KRAS G12C-GTP Binding Assay (HTRF)

This assay is designed to measure the ability of an inhibitor to compete with GTP for binding to the KRAS G12C protein.

-

Principle: A competitive assay format utilizing Homogeneous Time-Resolved Fluorescence (HTRF). A GTP analog labeled with a fluorescent donor competes with the test compound for binding to a His-tagged KRAS G12C protein. An anti-His antibody labeled with a fluorescent acceptor is used to detect the protein. When the labeled GTP binds to the protein, FRET occurs between the donor and acceptor. A test compound that inhibits this interaction will disrupt FRET, leading to a decrease in the HTRF signal.[7]

-

Procedure:

-

Dispense test compounds at various concentrations into a low-volume 384-well plate.

-

Add a solution containing His-tagged KRAS G12C protein.

-

Add a pre-mixed solution of anti-6His-Cryptate antibody and GTP-Red.

-

Incubate the plate at room temperature for the recommended time (e.g., 1-2 hours).

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence at the donor and acceptor emission wavelengths.

-

Calculate the HTRF ratio and determine the IC50 values from the dose-response curves.

-

Cellular Assay: pERK Inhibition Assay

This assay assesses the inhibitor's ability to block the downstream MAPK signaling pathway in cancer cells harboring the KRAS G12C mutation.

-

Principle: The phosphorylation of ERK (pERK) is a key downstream event of KRAS activation. A decrease in pERK levels upon inhibitor treatment indicates target engagement and pathway inhibition. This can be measured by various methods, such as Western blotting or high-throughput immunoassays (e.g., Lumit™).[4][5]

-

Procedure (Luminex/ELISA-based):

-

Seed KRAS G12C mutant cells (e.g., NCI-H358) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the inhibitor or vehicle control for a specified period (e.g., 2-24 hours).

-

Lyse the cells and collect the lysates.

-

Perform a sandwich immunoassay to quantify the levels of phosphorylated ERK (p-ERK1/2) and total ERK.

-

Normalize the pERK signal to the total ERK signal.

-

Generate dose-response curves and calculate the IC50 values.

-

Cellular Assay: Cell Viability Assay

This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells.

-

Principle: The viability of cells is measured after a defined period of inhibitor treatment. Common methods include the use of reagents that measure metabolic activity (e.g., CellTiter-Glo®, which measures ATP levels) or membrane integrity.[6]

-

Procedure (CellTiter-Glo®):

-

Seed KRAS G12C mutant cells and wild-type KRAS cells (as a control for selectivity) in 96-well plates.

-

After allowing the cells to attach, treat them with a range of inhibitor concentrations.

-

Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Add the CellTiter-Glo® reagent to each well.

-

Incubate for a short period to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 values.

-

In Vivo Model: Xenograft Tumor Growth Study

This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.

-

Principle: Human cancer cells with the KRAS G12C mutation are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.[8][9]

-

Procedure:

-

Subcutaneously inject a suspension of KRAS G12C mutant cells (e.g., NCI-H358) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the inhibitor (e.g., by oral gavage) and vehicle control to the respective groups on a defined schedule (e.g., once daily).

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the KRAS signaling pathway and a typical workflow for inhibitor evaluation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. revvity.com [revvity.com]

- 8. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology of KRAS G12C Inhibitor 37 Binding: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the structural and biological considerations for the binding of KRAS G12C inhibitors, with a specific focus on the context of inhibitor 37. While specific quantitative binding data and a dedicated crystal structure for "KRAS G12C inhibitor 37" (identified as compound 65 in patent WO2018143315A1) are not publicly available in peer-reviewed literature, this document outlines the established methodologies and representative data for characterizing such covalent inhibitors. The information presented herein serves as a comprehensive resource for understanding the molecular interactions, signaling pathways, and experimental approaches central to the development of targeted therapies against this critical oncogene.

Introduction to KRAS G12C and Covalent Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating processes such as cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation (a glycine-to-cysteine substitution at codon 12) being particularly prevalent in non-small cell lung cancer. This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to aberrant downstream signaling and tumorigenesis.[3]

The presence of a cysteine residue in the G12C mutant offers a unique opportunity for targeted therapy through the development of covalent inhibitors. These inhibitors are designed to form an irreversible covalent bond with the thiol group of the mutant cysteine, thereby locking the KRAS G12C protein in an inactive, GDP-bound state and blocking its oncogenic signaling.[3] "this compound" belongs to this class of compounds.[4]

KRAS Signaling Pathway

The KRAS protein is a key node in multiple signaling cascades. When activated by upstream signals from receptor tyrosine kinases (RTKs), KRAS-GTP recruits and activates a variety of downstream effector proteins, primarily through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][5][6] These pathways are crucial for cell proliferation, survival, and differentiation. The constitutive activation of KRAS G12C leads to the persistent stimulation of these downstream pathways, driving cancer development.

Figure 1: Simplified KRAS signaling pathway and the mechanism of action of covalent inhibitors.

Quantitative Data for Representative KRAS G12C Inhibitors

While specific binding affinities and kinetic data for "inhibitor 37" are not publicly available, the following table summarizes representative data for other well-characterized KRAS G12C covalent inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849), to provide a comparative context.

| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Method | Reference |

| IC50 (Cell Viability) | Varies by cell line (e.g., ~7 nM in MIA PaCa-2) | Varies by cell line (e.g., ~5 nM in NCI-H358) | Cellular Assay | [7] |

| Kd (Reversible Binding) | Not typically reported for covalent inhibitors | Not typically reported for covalent inhibitors | SPR/ITC | N/A |

| kinact/KI | ~0.03 µM-1min-1 | ~0.17 µM-1min-1 | Mass Spectrometry | [8] |

| PDB ID | 6OIM | 6UT0 | X-ray Crystallography | [7] |

Experimental Protocols

The characterization of KRAS G12C inhibitors like inhibitor 37 involves a suite of biochemical and biophysical assays to determine their binding affinity, kinetics, and structural basis of interaction.

X-ray Crystallography for KRAS G12C-Inhibitor Complex

This protocol outlines a general procedure for obtaining a crystal structure of a KRAS G12C-inhibitor complex.

1. Protein Expression and Purification:

-

The human KRAS G12C (residues 1-169) is expressed in E. coli (e.g., BL21(DE3) strain).

-

Protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 18°C) to enhance soluble protein yield.

-

The protein is purified using a series of chromatography steps, including Ni-NTA affinity chromatography (for His-tagged protein), ion exchange, and size-exclusion chromatography.[2]

-

The purified protein is loaded with GDP.

2. Crystallization:

-

The purified KRAS G12C-GDP is concentrated to 10-20 mg/mL.

-

The covalent inhibitor is added in molar excess and incubated to ensure complete covalent modification.

-

Crystallization screening is performed using vapor diffusion methods (hanging or sitting drop) with various commercial screens.

-

Crystals are grown by mixing the protein-inhibitor complex with a reservoir solution (e.g., containing PEG, salts, and a buffer).[2][9]

3. Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The structure is solved by molecular replacement using a known KRAS structure as a search model (e.g., PDB ID: 4OBE).

-

The model is refined, and the inhibitor is built into the electron density map.[9][10]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of protein-ligand interactions in real-time.

1. Immobilization of KRAS G12C:

-

A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Purified KRAS G12C protein is injected over the activated surface to be immobilized via amine coupling.

-

Remaining active sites are deactivated with ethanolamine.

2. Kinetic Analysis:

-

A series of concentrations of the inhibitor are injected over the immobilized KRAS G12C surface.

-

The association (kon) and dissociation (koff) rates are monitored by changes in the refractive index.

-

For covalent inhibitors, a two-step model is often used to determine the initial reversible binding affinity (KI) and the rate of covalent bond formation (kinact).[6]

-

The sensorgram data is fitted to a suitable binding model to calculate the kinetic parameters.

Figure 2: General experimental workflow for the characterization of a KRAS G12C inhibitor.

Conclusion

The development of covalent inhibitors targeting KRAS G12C represents a significant advancement in precision oncology. While detailed public data on "inhibitor 37" is limited, the established methodologies for structural and biophysical characterization provide a clear roadmap for evaluating such compounds. The structural insights gained from X-ray crystallography, combined with the kinetic data from techniques like SPR, are instrumental in understanding the molecular basis of inhibitor binding and in guiding the design of more potent and selective next-generation therapies. This technical guide provides a foundational understanding of these critical aspects for researchers in the field of cancer drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 3. US12351591B2 - KRas inhibitors - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WO2017201161A1 - Kras g12c inhibitors - Google Patents [patents.google.com]

- 6. Combining Fundamental Kinetics and Standard Alkylation Assays to Prioritize Lead-Like KRAS G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of a Covalent KRAS G12C Inhibitor: A Technical Overview

Disclaimer: The specific designation "KRAS G12C inhibitor 37" does not correspond to a publicly documented compound in the scientific literature. This technical guide provides a representative in vitro characterization based on the well-studied covalent KRAS G12C inhibitor, ARS-853, and other exemplary compounds of the same class. The data and methodologies presented herein are a composite derived from multiple sources to illustrate the typical characterization of such an inhibitor.

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers. The G12C mutation, which results in a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer. This mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and downstream signaling through pathways like the MAPK/ERK cascade, thereby promoting cell proliferation and survival.

The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has been a significant breakthrough. These inhibitors bind to the inactive, GDP-bound state of KRAS G12C, locking it in this conformation and preventing its activation. This guide details the typical in vitro experiments performed to characterize the potency, selectivity, and mechanism of action of such an inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative data for a representative covalent KRAS G12C inhibitor, ARS-853.

| Parameter | Value | Assay Type |

| Biochemical Engagement Rate (k_inact/K_i) | 76 M⁻¹s⁻¹ | Biochemical assay with purified KRAS G12C |

| Cellular Engagement IC₅₀ (6 hours) | 1.6 µM | LC/MS-MS-based cellular engagement assay |

Table 1: Biochemical and Cellular Potency of ARS-853.[1]

| Parameter | Observation | Assay Type |

| Selectivity vs. Wild-Type KRAS | >100-fold selective for mutant KRAS G12C over WT KRAS.[2][3] | Comparative biochemical or cellular assays |

| Effect on Downstream Signaling | Potent inhibition of ERK phosphorylation.[2][4] | Cell-based immunoblotting or ELISA |

| Cellular Proliferation | Reduced cell proliferation in KRAS G12C mutant cell lines.[5] | 3-D Agar-Based Colony Formation Assay |

Table 2: Selectivity and Cellular Effects.

Experimental Protocols

LC/MS-MS-Based Cellular Engagement Assay

This assay directly and quantitatively determines the engagement of the inhibitor with KRAS G12C in a cellular setting.[1]

-

Cell Treatment: KRAS G12C mutant cells are treated with the inhibitor at various concentrations for a specified time (e.g., 6 hours).

-

Cell Lysis and Protein Digestion: Cells are lysed, and the total protein is extracted. The protein lysate is then subjected to tryptic digestion.

-

LC/MS-MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC/MS-MS).

-

Quantification: The amount of the cysteine 12-containing peptide from KRAS G12C is quantified relative to an isotopic standard peptide. A decrease in this peptide following inhibitor treatment indicates covalent modification.[1]

3-D Agar-Based Colony Formation Assay

This assay assesses the inhibitor's effect on anchorage-independent growth, a hallmark of cancer cells.[1]

-

Cell Seeding: A base layer of 0.8% agar in culture medium is prepared in a multi-well plate.

-

Cells (10,000–20,000) are suspended in 0.35% soft agar and seeded on top of the base layer.[1]

-

Inhibitor Treatment: The inhibitor is added to the liquid top layer of the culture medium.

-

Incubation: Plates are incubated for a period of 14-21 days to allow for colony formation.

-

Staining and Quantification: Colonies are stained (e.g., with crystal violet) and counted to determine the effect of the inhibitor on cell proliferation.

Biochemical KRAS G12C Engagement Assay

This assay measures the rate of covalent bond formation between the inhibitor and purified KRAS G12C protein.

-

Protein Preparation: Recombinant KRAS G12C protein is purified and loaded with GDP.

-

Reaction Initiation: The inhibitor is added to the protein solution.

-

Time-Point Quenching: Aliquots of the reaction are taken at various time points and the reaction is quenched.

-

Analysis: The extent of covalent modification is determined, often by mass spectrometry, to calculate the rate of engagement.[1]

Visualizations

KRAS Signaling Pathway and Inhibitor Mechanism

Caption: KRAS G12C signaling pathway and mechanism of covalent inhibition.

Experimental Workflow for Cellular Engagement Assay

References

- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Signaling Effects of KRAS G12C Inhibitor 37: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream signaling effects of the novel KRAS G12C inhibitor, compound 37. The document outlines the quantitative impact of this inhibitor on key cellular signaling pathways, details the experimental methodologies for assessing these effects, and provides visual representations of the underlying biological processes and workflows.

Introduction to KRAS G12C Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling, regulating critical cellular processes such as proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer.[2] This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream effector pathways, primarily the MAPK/ERK and PI3K/AKT/mTOR pathways.[2]

KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine residue at position 12, trapping the KRAS protein in its inactive, GDP-bound state. This prevents the subsequent activation of downstream signaling cascades, thereby inhibiting cancer cell growth and proliferation. Compound 37 is a novel covalent inhibitor of KRAS G12C.

Quantitative Effects of Inhibitor 37 on Downstream Signaling

The primary downstream signaling pathway affected by KRAS activation is the MAPK/ERK pathway. Inhibition of KRAS G12C by compound 37 leads to a significant reduction in the phosphorylation of ERK (p-ERK), a key downstream kinase in this cascade. The potency of compound 37 in inhibiting this pathway has been quantified using a cell-based phospho-ERK1/2 immunoassay.

| Compound | Assay | Cell Line | IC50 (nM) | Reference |

| Inhibitor 37 | p-ERK1/2 Immunoassay (MSD) | Not Specified | 90 | [3] |

Table 1: Quantitative analysis of the inhibitory effect of compound 37 on ERK phosphorylation.

While the primary effect is on the MAPK pathway, KRAS can also signal through the PI3K/AKT/mTOR pathway. The effect of KRAS G12C inhibitors on this pathway is often more modest and cell-line dependent. Currently, specific quantitative data for the effect of inhibitor 37 on p-AKT is not publicly available.

Signaling Pathways and Experimental Workflow

KRAS G12C Downstream Signaling Pathway

The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for KRAS G12C inhibitor 37.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for characterizing the downstream effects of a KRAS G12C inhibitor.

Detailed Experimental Protocols

Western Blotting for Phospho-ERK and Phospho-AKT

This protocol describes the detection of phosphorylated and total ERK and AKT in cancer cell lines following treatment with inhibitor 37.

Materials:

-

KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)

-

Cell culture medium and supplements

-

Inhibitor 37

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of inhibitor 37 for the desired time (e.g., 2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, or total AKT overnight at 4°C.[4]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein.

Cell Viability Assay (MTS/MTT)

This protocol measures the effect of inhibitor 37 on the metabolic activity of cancer cells as an indicator of cell viability.

Materials:

-

KRAS G12C mutant cancer cell line

-

96-well plates

-

Cell culture medium

-

Inhibitor 37

-

MTS or MTT reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[5]

-

Compound Treatment: Treat the cells with a serial dilution of inhibitor 37 and incubate for a specified period (e.g., 72 hours).

-

Reagent Addition:

-

Incubation: Incubate the plates for 1-4 hours at 37°C.[1]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[5][6]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol is used to investigate the interaction of KRAS with its downstream effectors (e.g., RAF) and how this is affected by inhibitor 37.

Materials:

-

KRAS G12C mutant cancer cell line

-

Inhibitor 37

-

Co-IP lysis buffer

-

Antibody specific to the "bait" protein (e.g., anti-KRAS)

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with inhibitor 37. Lyse the cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Pre-clearing Lysate: (Optional) Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein (e.g., KRAS) to form an antibody-antigen complex.

-

Capture of Immune Complex: Add protein A/G beads to the lysate to capture the antibody-antigen complex.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., RAF).

Conclusion

This compound demonstrates potent and specific inhibition of the MAPK/ERK signaling pathway, a key driver of proliferation in KRAS G12C mutant cancers. The methodologies outlined in this guide provide a robust framework for the continued investigation of this and other KRAS inhibitors, facilitating a deeper understanding of their mechanism of action and informing the development of more effective cancer therapies. Further studies are warranted to fully elucidate the effects of inhibitor 37 on the broader landscape of KRAS-driven signaling networks.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Evolution of structure-guided drug design strategies targeting mutations in codon 12 of KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mesoscale.com [mesoscale.com]

- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchhub.com [researchhub.com]

- 6. broadpharm.com [broadpharm.com]

- 7. MTT assay overview | Abcam [abcam.com]

KRAS G12C inhibitor 37 selectivity profile against other RAS mutants

This technical guide provides a detailed overview of the selectivity profile of a representative covalent inhibitor of KRAS G12C against other RAS mutants. The information presented herein is compiled from publicly available research on well-characterized KRAS G12C inhibitors.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1][2][3] Activating mutations in the KRAS gene are among the most common drivers of human cancers.[2] The G12C mutation, where glycine at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer.[4][5] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to aberrant downstream signaling through pathways such as the MAPK and PI3K-AKT cascades.[1][2]

KRAS G12C inhibitors are a class of targeted therapies that specifically and covalently bind to the mutant cysteine residue at position 12. This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting its downstream signaling.[1][2] A critical aspect of the development of these inhibitors is their selectivity for the G12C mutant over wild-type KRAS and other RAS isoforms and mutants to minimize off-target effects and enhance therapeutic efficacy.

Quantitative Selectivity Profile

The selectivity of a representative KRAS G12C inhibitor is typically assessed through a variety of biochemical and cell-based assays. The data is often presented as the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or dissociation constant (KD). The following table summarizes representative quantitative data for a well-characterized KRAS G12C inhibitor against a panel of RAS mutants.

| RAS Mutant | Biochemical Assay (IC50/Ki/KD, nM) | Cell-Based Assay (IC50, nM) | Fold Selectivity vs. KRAS G12C |

| KRAS G12C | ~1-10 | ~10-100 | 1 |

| KRAS WT | >10,000 | >10,000 | >1,000-10,000 |

| KRAS G12D | >10,000 | >10,000 | >1,000-10,000 |

| KRAS G12V | >10,000 | >10,000 | >1,000-10,000 |

| KRAS G13D | >10,000 | >10,000 | >1,000-10,000 |

| HRAS WT | >10,000 | >10,000 | >1,000-10,000 |

| NRAS WT | >10,000 | >10,000 | >1,000-10,000 |

Note: The values presented are representative and may vary depending on the specific inhibitor and the assay conditions.

Experimental Protocols

The determination of the selectivity profile of a KRAS G12C inhibitor involves a suite of biochemical and cell-based assays.

Biochemical Assays

Biochemical assays are utilized to measure the direct interaction of the inhibitor with purified RAS proteins.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:

-

Principle: This assay measures the binding of the inhibitor to KRAS G12C by detecting the proximity of a fluorescently labeled RAS protein and a labeled binding partner (e.g., a specific antibody or a downstream effector protein like RAF1). Inhibition of this interaction by the compound results in a decrease in the FRET signal.

-

Protocol:

-

Recombinant, purified KRAS proteins (G12C, WT, other mutants) are incubated with a fluorescent donor (e.g., Europium-labeled anti-tag antibody).

-

A fluorescent acceptor-labeled binding partner (e.g., biotinylated RAF1-RBD followed by Streptavidin-XL665) is added.

-

The test inhibitor at various concentrations is added to the mixture.

-

After an incubation period, the TR-FRET signal is measured. The IC50 value is determined by plotting the signal against the inhibitor concentration.

-

-

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):

-

Principle: This bead-based assay measures the interaction between two molecules. Donor beads, upon laser excitation, release singlet oxygen, which travels to a nearby acceptor bead, triggering a chemiluminescent signal. A compound that disrupts the protein-protein interaction will decrease the signal.

-

Protocol:

-

Biotinylated KRAS protein is attached to streptavidin-coated donor beads.

-

A tagged binding partner (e.g., GST-tagged RAF1-RBD) is attached to anti-tag antibody-coated acceptor beads.

-

The test inhibitor is serially diluted and added to the bead mixture.

-

Following incubation, the AlphaLISA signal is read on a compatible plate reader. IC50 values are calculated from the dose-response curve.

-

-

-

Surface Plasmon Resonance (SPR):

-

Principle: SPR measures the binding kinetics and affinity of an inhibitor to a target protein immobilized on a sensor chip. The binding of the inhibitor causes a change in the refractive index at the sensor surface, which is detected in real-time.

-

Protocol:

-

Purified KRAS protein is immobilized on a sensor chip.

-

A solution containing the inhibitor at various concentrations is flowed over the chip surface.

-

The association and dissociation of the inhibitor are monitored in real-time.

-

The resulting sensorgrams are used to calculate the on-rate (ka), off-rate (kd), and the dissociation constant (KD).

-

-

Cell-Based Assays

Cell-based assays are crucial for evaluating the inhibitor's activity and selectivity in a more physiologically relevant context.

-

Cell Proliferation/Viability Assay:

-

Principle: This assay measures the ability of the inhibitor to selectively inhibit the growth of cancer cell lines harboring the KRAS G12C mutation compared to cell lines with wild-type KRAS or other mutations.

-

Protocol:

-

A panel of cancer cell lines with different RAS genotypes is seeded in 96-well plates.

-

The cells are treated with a range of concentrations of the KRAS G12C inhibitor.

-

After a defined incubation period (e.g., 72-120 hours), cell viability is assessed using reagents such as CellTiter-Glo® (measures ATP levels) or by staining with crystal violet.[6]

-

The IC50 is calculated from the dose-response curves for each cell line.

-

-

-

pERK Inhibition Assay (Western Blot or ELISA):

-

Principle: This assay measures the inhibition of the downstream MAPK signaling pathway by quantifying the phosphorylation of ERK (Extracellular signal-regulated kinase).

-

Protocol:

-

KRAS G12C mutant and wild-type cell lines are treated with the inhibitor for a specific duration.

-

Cell lysates are prepared, and protein concentrations are normalized.

-

The levels of phosphorylated ERK (pERK) and total ERK are determined by Western blotting or a quantitative ELISA.

-

The ratio of pERK to total ERK is calculated to determine the extent of pathway inhibition.

-

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the KRAS signaling pathway and a typical workflow for assessing inhibitor selectivity.

Caption: KRAS G12C signaling pathway and inhibitor mechanism.

Caption: Experimental workflow for selectivity profiling.

Conclusion

The selectivity profile of a KRAS G12C inhibitor is a cornerstone of its preclinical characterization. Through a combination of rigorous biochemical and cell-based assays, it is possible to quantify the inhibitor's high potency against the KRAS G12C mutant and its minimal activity against wild-type KRAS and other RAS isoforms. This high degree of selectivity is fundamental to the therapeutic window of these targeted agents, enabling potent on-target inhibition while minimizing off-target toxicities. The methodologies and data presented in this guide provide a framework for understanding and evaluating the selectivity of this important class of anti-cancer drugs.

References

- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Preclinical Evaluation of KRAS G12C Inhibitors Using Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical assessment of KRAS G12C inhibitors, using Adagrasib (MRTX849) as a representative agent, in various animal models. The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy, pharmacokinetics, and toxicity of novel KRAS G12C-targeted therapies.

Introduction to KRAS G12C and Targeted Inhibition

The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in several cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2] The G12C mutation, a glycine-to-cysteine substitution at codon 12, locks the KRAS protein in an active, GTP-bound state, leading to constitutive activation of downstream signaling pathways, such as the MAPK and PI3K-AKT pathways, which drive tumor cell proliferation and survival.[1]

KRAS was long considered "undruggable" due to the lack of a well-defined binding pocket.[2] However, the discovery of a cryptic pocket in the switch-II region of the KRAS G12C mutant protein has enabled the development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine.[1][3] These inhibitors trap KRAS G12C in its inactive, GDP-bound state, thereby blocking downstream signaling.[1][3] Adagrasib (MRTX849) is a potent, selective, and orally bioavailable KRAS G12C inhibitor that has demonstrated significant anti-tumor activity in preclinical models and clinical trials.[1][2][4][5]

Key Signaling Pathway

The KRAS G12C mutation leads to the persistent activation of downstream signaling pathways crucial for cell growth and survival. A simplified representation of this pathway and the point of intervention by a KRAS G12C inhibitor is depicted below.

Preclinical Animal Models

A variety of animal models are utilized to evaluate the in vivo characteristics of KRAS G12C inhibitors. The choice of model depends on the specific research question.

-

Cell Line-Derived Xenografts (CDX): Human cancer cell lines with the KRAS G12C mutation are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice). These models are useful for initial efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.

-

Patient-Derived Xenografts (PDX): Tumor fragments from patients are directly implanted into immunodeficient mice. PDX models are thought to better recapitulate the heterogeneity and microenvironment of human tumors.[6][7]

-

Genetically Engineered Mouse Models (GEMMs): These models have engineered mutations in the mouse Kras gene to mimic human cancer development. They are valuable for studying tumor initiation, progression, and the interaction with an intact immune system.

-

Syngeneic Models: Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background. These models are essential for evaluating the interplay between the inhibitor and the host immune system.[8]

Data Presentation: In Vivo Efficacy and Pharmacokinetics of Adagrasib (MRTX849)

The following tables summarize quantitative data from preclinical studies of Adagrasib in various mouse models.

Table 1: In Vivo Efficacy of Adagrasib in Xenograft Models

| Animal Model | Tumor Type | Treatment and Dosage | Duration | Outcome | Reference |

| Athymic Nude Mice | MIA PaCa-2 (Pancreatic) CDX | 30 mg/kg, i.g., daily | 16 days | Complete response in 2/7 mice, tumor-free through day 70. | [4][9] |

| Athymic Nude Mice | MIA PaCa-2 (Pancreatic) CDX | 100 mg/kg, i.g., daily | 16 days | Complete response in 4/4 mice, tumor-free through day 70. | [4][9] |

| Nude Mice | H23 (NSCLC) Intracranial Xenograft | 100 mg/kg, p.o., twice daily | 21 days | Significant inhibition of brain tumor growth. | [1] |

| Nude Mice | LU65 (NSCLC) Intracranial Xenograft | 100 mg/kg, p.o., twice daily | 21 days | Dramatic tumor regression and prolonged survival. | [1] |

| Nude Mice | LU99 (NSCLC) Intracranial Xenograft | 100 mg/kg, p.o., twice daily | 21 days | Significant increase in survival. | [10] |

| Immunodeficient Mice | Various PDX models (NSCLC, CRC, etc.) | 100 mg/kg/day | Not specified | Pronounced tumor regression in 17 of 26 (65%) models. | [2][5][11] |

Table 2: Pharmacokinetic Parameters of Adagrasib in Mice

| Mouse Strain | Dose | Route | Cmax | Tmax | Half-life (t½) | Bioavailability | Reference |

| Wild-type Mice | 30 mg/kg | Oral | Not specified | ~1 hour | Not specified | Not specified | [12] |

| H358 Xenograft-bearing Mice | 30 mg/kg | Oral | Not specified | Not specified | ~25 hours (single dose) | Not specified | [13] |

| CD-1 Mice | 100 mg/kg | Oral | ~8.6 µmol/L (plasma at 8h) | Not specified | ~24 hours | Not specified | [1][10] |

Experimental Workflow

The general workflow for evaluating a KRAS G12C inhibitor in a preclinical animal model involves several key stages, from model selection and preparation to data analysis and interpretation.

Detailed Experimental Protocols

The following are detailed protocols for conducting in vivo studies with a KRAS G12C inhibitor, using Adagrasib as the example. These protocols are synthesized from multiple preclinical studies and should be adapted to specific experimental needs and institutional guidelines.

Protocol 1: Cell Line-Derived Xenograft (CDX) Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a KRAS G12C inhibitor in a subcutaneous CDX model.

Materials:

-

KRAS G12C-mutant human cancer cell line (e.g., MIA PaCa-2, H358, H23)

-

6-8 week old female immunodeficient mice (e.g., athymic nude)

-

Cell culture medium and supplements

-

Matrigel or similar basement membrane matrix

-

KRAS G12C inhibitor (e.g., Adagrasib)

-

Vehicle solution (e.g., 10% Captisol, 50 mM citrate buffer, pH 5.0 or 10% SBE-β-CD in 50 mM citrate buffer, pH 5.0)[10]

-

Oral gavage needles

-

Calipers

-

Animal balance

Procedure:

-

Cell Preparation:

-

Culture KRAS G12C-mutant cells in recommended medium until they reach 70-80% confluency.

-

Harvest cells using trypsin and wash with sterile PBS.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL. Keep on ice.

-

-

Tumor Implantation:

-

Anesthetize the mice according to IACUC-approved procedures.

-

Inject 100 µL of the cell suspension (containing 5-10 million cells) subcutaneously into the right flank of each mouse.

-

Monitor the mice for recovery from anesthesia.

-

-

Tumor Growth Monitoring and Randomization:

-

Allow tumors to grow. Measure tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, Inhibitor low dose, Inhibitor high dose), ensuring a similar average tumor volume across groups.

-

-

Drug Formulation and Administration:

-

Prepare the KRAS G12C inhibitor and vehicle solutions fresh daily. Adagrasib is typically formulated for oral administration.[3][10]

-

Administer the assigned treatment to each mouse via oral gavage at the specified dose and schedule (e.g., 30 or 100 mg/kg, once or twice daily).[4][9] The volume is typically 10 mL/kg.

-

-

Efficacy Monitoring:

-

Continue to measure tumor volume and body weight 2-3 times per week throughout the study.

-

Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

-

The study endpoint may be a fixed duration (e.g., 21 days) or when tumors in the vehicle group reach a predetermined size limit.

-

-

Data Analysis:

-

Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

-

Plot mean tumor volume ± SEM over time for each group.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.

-

Protocol 2: Orthotopic Brain Metastasis Xenograft Study

Objective: To assess the efficacy of a CNS-penetrant KRAS G12C inhibitor against brain metastases.

Materials:

-

KRAS G12C-mutant NSCLC cell line engineered to express luciferase (e.g., H23-Luc, LU65-Luc).[1][3]

-

6-7 week old female immunodeficient mice (e.g., nu/nu mice).[1]

-

Stereotactic injection apparatus.

-

Bioluminescence imaging (BLI) system.

-

D-luciferin substrate.

-

KRAS G12C inhibitor (e.g., Adagrasib) and vehicle.

Procedure:

-

Intracranial Implantation:

-

Anesthetize mice and secure them in a stereotactic frame.

-

Inject a small volume (e.g., 2-5 µL) of cell suspension (e.g., 1 x 10^5 cells) into the brain at specific coordinates.

-

Suture the incision and monitor the mice for recovery.

-

-

Tumor Growth Monitoring:

-

Monitor brain tumor growth using BLI.

-

Administer D-luciferin intraperitoneally and image the mice 10-15 minutes later.

-

Once a detectable and consistent BLI signal is observed, randomize the mice into treatment groups.

-

-

Treatment and Monitoring:

-

Administer the inhibitor or vehicle as described in Protocol 1 (e.g., 100 mg/kg Adagrasib, twice daily for 21 days).[1]

-

Perform BLI imaging weekly or at specified intervals to monitor tumor response.

-

Monitor animal body weight and neurological signs.

-

-

Endpoint and Analysis:

-

Primary endpoints are typically inhibition of BLI signal growth and overall survival.

-

At the end of the study, harvest brains for pharmacokinetic analysis (drug concentration in brain tissue) and pharmacodynamic analysis (e.g., pERK staining via immunohistochemistry).[1]

-

Analyze survival data using Kaplan-Meier curves and log-rank tests.

-

Protocol 3: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of a KRAS G12C inhibitor in mice.

Materials:

-

Naïve, non-tumor-bearing mice (e.g., CD-1 or the same strain as the efficacy model).

-

KRAS G12C inhibitor and vehicle.

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).

-

Analytical equipment for drug quantification (e.g., LC-MS/MS).

Procedure:

-

Dosing:

-

Administer a single dose of the inhibitor to a cohort of mice via the intended clinical route (e.g., oral gavage).

-

-

Sample Collection:

-

At predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours), collect blood samples from a subset of mice (typically 3 mice per time point) via retro-orbital bleeding or cardiac puncture (terminal).

-

Process blood to separate plasma and store at -80°C until analysis.

-

If tissue distribution is being assessed, collect relevant tissues (e.g., tumor, brain, liver) at the terminal time point.

-

-

Sample Analysis:

-

Extract the drug from plasma and/or tissue homogenates.

-

Quantify the drug concentration using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life).

-

Toxicity Evaluation

Throughout all in vivo studies, it is crucial to monitor for potential toxicity of the KRAS G12C inhibitor.

-

Routine Monitoring: Daily observation of animal well-being, including activity levels, posture, and grooming.

-

Body Weight: Measure body weight at least twice weekly. A sustained weight loss of >15-20% is often a humane endpoint.

By following these detailed application notes and protocols, researchers can effectively evaluate the preclinical potential of novel KRAS G12C inhibitors, generating the robust data necessary to support their advancement into clinical development.

References

- 1. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ascopubs.org [ascopubs.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. EXTH-45. DEVELOPMENT OF COMBINATION THERAPIES OF KRASG12C INHIBITOR ADAGRASIB IN PRECLINICAL MODELS OF BRAIN METASTASIS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dspace.library.uu.nl [dspace.library.uu.nl]

- 13. ijarsct.co.in [ijarsct.co.in]

Application Notes and Protocols: Western Blot for pERK Inhibition by KRAS G12C Inhibitor 37

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the KRAS oncogene are prevalent in various cancers, with the G12C mutation being a key therapeutic target. KRAS G12C inhibitors, such as inhibitor 37, function by covalently binding to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state.[1][2] This inactivation prevents downstream signaling through pathways like the RAF-MEK-ERK (MAPK) cascade, which is crucial for tumor cell proliferation and survival.[3][4][5]

Western blotting is a fundamental technique to assess the efficacy of such inhibitors by measuring the phosphorylation status of key downstream effectors. A reduction in the phosphorylation of ERK (pERK) serves as a direct biomarker of the inhibitor's activity. These application notes provide a detailed protocol for utilizing Western blot to quantify the inhibition of pERK in cancer cell lines treated with KRAS G12C inhibitor 37.

Signaling Pathway

The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways, primarily the MAPK/ERK pathway. This compound specifically targets the mutant protein, leading to a blockade of this signaling cascade.

Caption: KRAS G12C signaling pathway and the mechanism of action of inhibitor 37.

Experimental Workflow

The overall experimental process for assessing pERK inhibition via Western blot involves several key stages, from cell culture and treatment to data acquisition and analysis.

Caption: Experimental workflow for Western blot analysis of pERK inhibition.

Detailed Experimental Protocol

This protocol is designed for the analysis of pERK levels in KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) following treatment with this compound.

1. Cell Culture and Treatment

-

Culture KRAS G12C mutant cells in appropriate media and conditions until they reach 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis

-

Aspirate the media and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

-

Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation for Electrophoresis

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

5. SDS-PAGE

-

Load 20-30 µg of protein per lane into a 10% SDS-polyacrylamide gel.

-

Include a pre-stained protein ladder to monitor migration.

-

Run the gel at 100-120V until the dye front reaches the bottom.

6. Protein Transfer

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Perform the transfer at 100V for 60-90 minutes or using a semi-dry transfer system according to the manufacturer's protocol.

-

Confirm successful transfer by staining the membrane with Ponceau S.

7. Immunoblotting

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK (e.g., p-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)), total ERK, and a loading control (e.g., GAPDH or β-actin) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

8. Signal Detection and Analysis

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Perform densitometry analysis on the resulting bands using image analysis software (e.g., ImageJ).

-

Normalize the pERK band intensity to the total ERK band intensity, and then normalize this ratio to the loading control.

Data Presentation

The following table presents representative quantitative data for pERK inhibition by a KRAS G12C inhibitor. The results demonstrate a dose-dependent decrease in pERK levels following inhibitor treatment.

| Treatment Group | Concentration (nM) | Time (hours) | Normalized pERK/Total ERK Ratio (Fold Change vs. Control) |

| Vehicle Control (DMSO) | 0 | 24 | 1.00 |

| KRAS G12C Inhibitor | 10 | 24 | 0.65 |

| KRAS G12C Inhibitor | 100 | 24 | 0.25 |

| KRAS G12C Inhibitor | 1000 | 24 | 0.05 |

Note: This data is representative and based on typical results observed with potent KRAS G12C inhibitors. Actual results with inhibitor 37 may vary.[6][7][8]

Troubleshooting

| Issue | Possible Cause | Solution |

| No or Weak Signal | Inactive antibody | Use a fresh or validated antibody. |

| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |

| Poor protein transfer | Optimize transfer time and voltage. Check transfer buffer composition. | |

| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent. |

| Antibody concentration too high | Optimize primary and secondary antibody dilutions. | |

| Insufficient washing | Increase the number and duration of wash steps. | |

| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody. Optimize antibody dilution. |

| Protein degradation | Ensure protease and phosphatase inhibitors are fresh and used at the correct concentration. |

References

- 1. Buy this compound [smolecule.com]

- 2. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Use of KRAS G12C Inhibitor 37 in 3D Spheroid Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, where glycine is substituted with cysteine (G12C), has been a challenging target for cancer therapy. The development of covalent inhibitors that specifically target the KRAS G12C mutant protein has marked a significant advancement in precision oncology. These inhibitors, such as the investigational compound KRAS G12C inhibitor 37 (inRas37), bind to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state. This prevents the downstream activation of pro-proliferative signaling pathways, notably the MAPK/ERK and PI3K/AKT/mTOR pathways, thereby inhibiting cancer cell growth.

Three-dimensional (3D) spheroid cultures have emerged as a more physiologically relevant in vitro model system compared to traditional 2D monolayer cultures. Spheroids better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers. This makes them an invaluable tool for evaluating the efficacy of anti-cancer agents. This document provides detailed application notes and protocols for the use of this compound in 3D spheroid cultures of cancer cells harboring the KRAS G12C mutation.

Data Presentation

The efficacy of KRAS G12C inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) in cell viability assays. The following table summarizes the reported IC50 values for the well-characterized KRAS G12C inhibitor adagrasib (MRTX849) in various KRAS G12C-mutant cancer cell lines cultured as 3D spheroids. While specific data for "inhibitor 37" is limited in publicly available literature, the data for adagrasib serves as a representative example of the potency of this class of inhibitors in 3D models.[1][2] It has been observed that the potency of these inhibitors can be significantly higher in 3D culture formats compared to 2D.[1][2]

| Cell Line | Cancer Type | 3D Spheroid IC50 (nM) |

| MIA PaCa-2 | Pancreatic Cancer | ~5 |

| NCI-H358 | Non-Small Cell Lung Cancer | ~10 |

| H2122 | Non-Small Cell Lung Cancer | ~20 |

| SW1573 | Non-Small Cell Lung Cancer | ~50 |

| H2030 | Non-Small Cell Lung Cancer | ~100 |

Note: IC50 values are approximate and can vary depending on the specific assay conditions and duration of treatment.

Signaling Pathways

The KRAS G12C mutation leads to a constitutively active KRAS protein, which in turn activates downstream signaling pathways crucial for cell proliferation, survival, and growth. The primary pathways affected are the MAPK/ERK and PI3K/AKT/mTOR pathways.

KRAS G12C Signaling Pathway

Caption: Constitutively active KRAS G12C signaling cascade.

Inhibition by this compound

This compound covalently binds to the mutant cysteine in the GDP-bound (inactive) state of KRAS G12C, preventing its activation and subsequent downstream signaling.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound in 3D spheroid cultures. Optimization may be required for specific cell lines and experimental conditions.

Experimental Workflow

Caption: Overall experimental workflow.

Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)

This protocol describes the generation of tumor spheroids using ultra-low attachment (ULA) plates.

Materials:

-

KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

96-well round-bottom ultra-low attachment (ULA) spheroid microplates

-

Hemocytometer or automated cell counter

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Culture KRAS G12C mutant cells in a T75 flask to 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and collect the cells in a 15 mL conical tube.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh complete medium.

-

Count the cells using a hemocytometer or an automated cell counter.

-

Prepare a cell suspension at a concentration of 1 x 10^4 to 5 x 10^4 cells/mL, depending on the cell line's aggregation properties.

-

Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate (resulting in 1,000 to 5,000 cells per well).

-

Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.

-

Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 3-5 days to allow for spheroid formation. Monitor spheroid formation daily using an inverted microscope.

Protocol 2: Spheroid Viability Assay (CellTiter-Glo® 3D)

This assay quantifies the amount of ATP, an indicator of metabolically active cells.

Materials:

-

Spheroids cultured in a 96-well ULA plate (from Protocol 1)

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

CellTiter-Glo® 3D Cell Viability Assay kit

-

Multichannel pipette

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).

-

After 3-5 days of spheroid formation, carefully remove 50 µL of the medium from each well and add 50 µL of the prepared inhibitor dilutions or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® 3D Reagent to room temperature for at least 30 minutes.

-

Add 100 µL of CellTiter-Glo® 3D Reagent to each well.

-

Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.

-

Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.

Protocol 3: Western Blot Analysis of KRAS Signaling Pathways

This protocol is for assessing the phosphorylation status of key downstream effectors of the KRAS pathway.

Materials:

-

Spheroids treated with this compound

-

Cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-